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Hypothetical protein

Cat. No.: B1576334
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Description

Hypothetical proteins (HPs) are predicted gene products that lack experimental evidence of their expression or function, often constituting 20% to 40% of proteins in newly sequenced genomes . Despite being "unknowns," they are a rich source for discovering novel protein structures, biological pathways, and functions. Their characterization is a cornerstone of structural and functional genomics initiatives, which use techniques like homology modeling, domain analysis, and determination of 3D structures to infer their roles . Research into these proteins is critical for identifying new drug targets, understanding virulence mechanisms in pathogens, and elucidating cellular adaptation to extreme environments . Our portfolio provides researchers with high-quality reagents to investigate these promising biological molecules. All products are For Research Use Only and are not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antimicrobial

sequence

RIVDCKRSEGFCQEYCNYLETQVGYCSKKKDACC

Origin of Product

United States

Bioinformatic Identification and Computational Annotation of Hypothetical Proteins

Sequence-Based Computational Analysis

Once a hypothetical protein sequence is identified, a variety of computational tools can be used to analyze its properties and predict its function based on its amino acid sequence. frontiersin.org

The amino acid composition of a protein can provide clues about its general properties. For example, a high proportion of hydrophobic amino acids may suggest that the protein is located within a cell membrane. nih.gov

Several statistical parameters can be calculated from the amino acid sequence to infer protein characteristics:

Aliphatic Index: This value is calculated from the relative volume occupied by aliphatic side chains (alanine, valine, isoleucine, and leucine) and is positively correlated with the thermostability of globular proteins. nih.gov

Grand Average of Hydropathicity (GRAVY): A low GRAVY score indicates that the protein is more likely to be hydrophilic and interact with water. nih.gov

Many proteins are targeted to specific locations within or outside the cell. This targeting is often mediated by short amino acid sequences called signal peptides or by the presence of transmembrane domains. nih.govbiorxiv.org

Signal Peptides: These are typically found at the N-terminus of a protein and are cleaved off after the protein has been transported to its correct destination. nih.gov Computational tools like SignalP can predict the presence and cleavage sites of signal peptides with a high degree of accuracy. dtu.dkqiagenbioinformatics.com

Transmembrane Domains: These are stretches of hydrophobic amino acids that anchor a protein within a cell membrane. uwaterloo.ca Programs such as TMHMM and DeepTMHMM can predict the presence and topology of transmembrane helices in a protein sequence. utep.edudtu.dk

The prediction of these features can significantly narrow down the potential functions of a this compound. For instance, the presence of a signal peptide strongly suggests that the protein is secreted or localized to a specific organelle. dtu.dk

Feature Description Prediction Tools
Signal Peptide N-terminal sequence targeting a protein for secretion or to an organelle.SignalP, Phobius
Transmembrane Domain Hydrophobic region that spans a cell membrane.TMHMM, DeepTMHMM, SOSUI

Post-Translational Modification Site Prediction

Post-translational modifications (PTMs) are crucial for protein function, stability, localization, and interaction with other molecules. nih.gov Predicting PTM sites on hypothetical proteins can provide valuable clues about their potential regulation and function. A variety of computational tools are available for predicting different types of PTMs based on sequence motifs and machine learning algorithms. creative-proteomics.comproteobiojournal.com These tools analyze the amino acid sequence of a this compound to identify potential sites for modifications such as phosphorylation, glycosylation, acetylation, methylation, SUMOylation, and ubiquitination. creative-proteomics.com

The prediction process typically involves submitting the protein sequence to a web server or using a standalone program that has been trained on a large dataset of experimentally verified PTM sites. nih.gov The output usually includes the position of the predicted PTM site, the type of modification, and a confidence score. For instance, tools like NetPhos for phosphorylation and ModPred for various PTMs are widely used. mtoz-biolabs.com The identification of potential PTM sites can suggest that the this compound is involved in signaling pathways or other regulated cellular processes. proteobiojournal.com

Table 1: Commonly Used Tools for Post-Translational Modification Site Prediction

ToolPTM TypePrediction Method
NetPhos mtoz-biolabs.comPhosphorylationArtificial Neural Networks
GPS (Group-based Prediction System) mtoz-biolabs.comPhosphorylation and other PTMsComputational Algorithm
ModPred mtoz-biolabs.comMultiple PTM typesMachine Learning
PROSITE mtoz-biolabs.comVarious PTMs and functional sitesPattern and Profile Matching
FindMod expasy.orgPotential PTMs and amino acid substitutionsComparison of experimental and theoretical peptide masses

Domain Architecture and Motif Discovery

Several databases and tools are used to analyze the domain architecture and discover motifs in hypothetical proteins. These tools compare the protein sequence against extensive libraries of known protein domains and motifs. nih.gov The discovery of a known domain in a this compound can strongly suggest its function. For example, identifying a kinase domain would imply that the protein is likely a protein kinase. Even "Domains of Unknown Function" (DUFs), which are conserved domains without a known function, can be informative by grouping proteins into families for further investigation. nih.gov

Table 2: Key Databases and Tools for Domain and Motif Analysis

Database/ToolDescription
Pfam readthedocs.ioA large collection of protein families, each represented by multiple sequence alignments and hidden Markov models.
InterPro ebi.ac.ukAn integrated database of protein families, domains, and functional sites from multiple member databases.
SMART (Simple Modular Architecture Research Tool) mdpi.comA tool for the identification and annotation of genetically mobile domains and the analysis of domain architectures.
PROSITE mdpi.comA database of protein domains, families, and functional sites, as well as patterns and profiles to identify them.
CDD (Conserved Domain Database) mdpi.comA resource for the annotation of protein sequences with the location of conserved domain footprints.

Functional Prediction via Homology and Machine Learning

The functional prediction of hypothetical proteins often relies on the principle of homology, which states that proteins with similar sequences are likely to have similar functions. nih.gov However, when sequence similarity is low, more advanced computational methods, including machine learning, are employed. nih.gov

Homology Search Algorithms (e.g., BLAST, PSI-BLAST) for Distant Homologs

The Basic Local Alignment Search Tool (BLAST) is a widely used algorithm to find regions of local similarity between sequences. quora.com For hypothetical proteins, a BLAST search against a protein database can identify homologous proteins with known functions. However, for distant evolutionary relationships where sequence identity is low, BLAST may not be sensitive enough.

Position-Specific Iterated BLAST (PSI-BLAST) is a more sensitive method for detecting distant homologs. nih.gov It starts with a standard BLAST search and then builds a position-specific scoring matrix (PSSM) from the significant alignments. This PSSM is then used to search the database again, allowing for the detection of more distantly related proteins in subsequent iterations. nih.gov This iterative process can uncover remote homologs that are not detectable by a single BLAST search, thus providing functional clues for hypothetical proteins. nih.gov

Protein Family and Domain Databases (e.g., Pfam, InterPro, CDD)

Protein family and domain databases are crucial resources for the functional annotation of hypothetical proteins. nih.gov These databases group proteins based on shared domains and sequence similarity, providing a framework for inferring function.

Pfam: This database contains a large collection of protein families, each represented by multiple sequence alignments and hidden Markov models (HMMs). readthedocs.io Searching a this compound against Pfam can identify its family and associated functional annotations. uni-muenster.de

InterPro: InterPro is an integrated resource that combines information from several member databases, including Pfam, SMART, and PROSITE. ebi.ac.ukukri.org It provides a comprehensive functional analysis of proteins by classifying them into families and predicting domains and important sites. ebi.ac.uk

CDD (Conserved Domain Database): The CDD at NCBI is a collection of well-annotated multiple sequence alignment models for ancient domains and full-length proteins. mdpi.com It is used to identify conserved domains within a protein sequence, which can provide insights into its function.

By identifying the protein family and conserved domains of a this compound, researchers can infer its likely molecular function, biological process, and cellular component. uni-muenster.de

Gene Ontology (GO) Term Annotation and Pathway Prediction

Gene Ontology (GO) provides a standardized vocabulary to describe the functions of genes and proteins in any organism. cancer.gov GO terms are organized into three domains: Molecular Function, Biological Process, and Cellular Component. mdpi.com Annotating a this compound with GO terms is a key step in understanding its role in a biological context. nih.gov

GO annotation can be performed using various bioinformatics tools that often leverage the results from homology searches and domain analysis. nih.gov For example, tools like Blast2GO use the results of a BLAST search to assign GO terms to a query sequence. biostars.org By identifying the GO terms associated with a this compound, it is possible to predict the biological pathways it might be involved in. tennessee.edu This information is crucial for generating hypotheses about the protein's function that can be tested experimentally.

Table 3: Example of a Gene Ontology Annotation Pipeline for a this compound

StepDescriptionTools/Databases
1. Sequence Similarity Search Identify homologous proteins with known functions.BLAST, PSI-BLAST
2. Domain and Motif Analysis Identify conserved domains and functional motifs.Pfam, InterPro, CDD
3. GO Term Assignment Assign GO terms based on homology and domain information.Blast2GO, InterProScan
4. Pathway Analysis Predict the biological pathways the protein may be involved in.KEGG, Reactome

Enzyme Commission (EC) Number Assignment for Putative Catalytic Activity

If a this compound is suspected to have enzymatic activity, assigning an Enzyme Commission (EC) number is a critical step in its functional annotation. The EC number is a numerical classification scheme for enzymes, based on the chemical reactions they catalyze. nih.gov

Machine Learning Approaches for Function Prediction from Sequence

Machine learning (ML) has emerged as a powerful tool in the functional annotation of hypothetical proteins, offering predictive capabilities that complement traditional homology-based methods. nih.govnih.gov These approaches leverage algorithms to learn patterns from vast datasets of protein sequences and their known functions, enabling the prediction of functions for uncharacterized proteins. researchoutreach.org A variety of ML techniques have been employed, evolving from simpler algorithms to more sophisticated deep learning architectures. nih.gov

One of the pioneering and widely used ML methods in this domain is the Support Vector Machine (SVM) . nih.govnih.gov SVMs are supervised learning models that can classify proteins into functional families based on features derived from their primary sequence, such as amino acid composition and physicochemical properties. nih.govijcaonline.org SVM-based tools can achieve high accuracy in classifying proteins, including those with low sequence similarity to proteins with known functions. nih.govmpg.de For instance, SVMProt is a web-based tool that utilizes SVMs to classify proteins into 54 functional families with reported accuracies ranging from 69.1% to 99.6%. nih.gov SVMs have also been successfully applied to predict protein structural classes, protein-protein binding sites, and other functional attributes. nih.govoup.comairccse.org

More recently, deep learning (DL) models have demonstrated significant promise in protein function prediction. biorxiv.org These models, such as recurrent neural networks (RNNs) and convolutional neural networks (CNNs), can automatically extract complex and hierarchical features from protein sequences. oup.com For example, the deep learning model DeepLoc employs a recurrent neural network with an attention mechanism to improve subcellular localization predictions, which is a key aspect of a protein's function. nih.govbiorxiv.org Another model, DeepMTC, utilizes a multi-task collaborative training strategy with a pre-trained language model to simultaneously predict protein function and multi-label subcellular localization. oup.com This model achieved an accuracy of 78.41% on a validation set and 91.12% on an independent test set for subcellular localization prediction. oup.com

The performance of these machine learning models is heavily dependent on the features used to represent the protein sequences. nih.gov Common features include amino acid composition, dipeptide composition, and various physicochemical properties. ijcaonline.org Advanced approaches also incorporate evolutionary information, text-derived features from biomedical literature, and learned feature representations using autoencoders. nih.gov The selection of optimal features is a critical step, and various feature selection techniques are often employed to enhance prediction accuracy. ijcaonline.org

Machine Learning ModelPrimary Application in Protein Function PredictionReported Accuracy/Performance MetricKey Features Utilized
Support Vector Machine (SVM)Classification into functional families, prediction of structural class and binding sites. nih.govnih.govoup.com69.1% - 99.6% for functional family classification (SVMProt). nih.govAmino acid composition, physicochemical properties. nih.govijcaonline.org
DeepMTC (Deep Learning)Simultaneous prediction of protein function and multi-label subcellular localization. oup.com78.41% (validation), 91.12% (test) for subcellular localization. oup.comFeatures from pre-trained protein language models. oup.com
DeepLoc (Deep Learning)Prediction of protein subcellular localization. nih.govbiorxiv.orgHigh performance in subcellular localization prediction. nih.govFeatures learned by a recurrent neural network with an attention mechanism. nih.govbiorxiv.org
Random ForestPrediction of protein functions using sequence-derived features. ijcaonline.org89.20% overall accuracy with ReliefF feature selection. ijcaonline.orgAmino acid composition, dipeptide composition, pseudo amino acid composition. ijcaonline.org

Subcellular Localization Prediction

Determining the subcellular localization of a this compound is a critical step in elucidating its function, as a protein's location within a cell is intricately linked to its biological role. nih.govnih.gov Computational prediction of subcellular localization has become an indispensable tool in the functional annotation pipeline for hypothetical proteins, offering a rapid and cost-effective alternative to experimental methods. biorxiv.orgnih.gov A multitude of bioinformatics tools have been developed for this purpose, employing various computational strategies. ysu.eduwikipedia.orgencyclopedia.pub

These prediction tools can be broadly categorized into sequence-based methods, annotation-based (or homology-based) methods, and hybrid approaches. nih.govSequence-based predictors utilize features derived directly from the protein's amino acid sequence, such as the presence of sorting signals (e.g., signal peptides), amino acid composition, and other physicochemical properties. nih.govgenscript.com

Several widely used tools for subcellular localization prediction include:

PSORTb: A popular tool for predicting subcellular localization in prokaryotes, which has been shown to be highly accurate. nih.govresearchgate.net It considers various analytical modules, including amino acid composition, to make its predictions.

CELLO: This tool employs a two-level support vector machine (SVM) system to predict localization in both prokaryotic and eukaryotic proteins. nih.govencyclopedia.pub

WoLF PSORT: An extension of the PSORT program, it predicts subcellular localization based on sorting signals, amino acid composition, and functional motifs using a k-nearest neighbor classifier. genscript.com

DeepLoc: A deep learning-based method that uses a recurrent neural network and an attention mechanism for improved prediction accuracy. nih.govbiorxiv.org

deepGPS: A deep generative model that not only predicts cytoplasmic and nuclear localizations with a text label but also generates a corresponding artificial fluorescence image. nih.govresearchgate.net

The accuracy of these tools has been continually improving with the advancement of algorithms and the growth of protein sequence databases. For instance, replacing the conventional SVM model in PSORTb with a Bidirectional Long Short-Term Memory (BiLSTM) deep learning model, combined with data augmentation, improved its precision from 57.4% to 75%. biorxiv.org

Prediction ToolMethodologyOrganism TypeKey Features
PSORTbSequence-based, various analytical modules. nih.govresearchgate.netProkaryotes. ysu.eduAmino acid composition, sorting signals. genscript.com
CELLOSupport Vector Machine (SVM). nih.govencyclopedia.pubProkaryotes and Eukaryotes. encyclopedia.pubTwo-level SVM classification. nih.gov
WoLF PSORTk-Nearest Neighbor classifier. genscript.comAnimals, Fungi, Plants. ysu.eduSorting signals, amino acid composition, functional motifs. genscript.com
DeepLocDeep Learning (Recurrent Neural Network with attention). nih.govbiorxiv.orgEukaryotes. nih.govHierarchical features learned from the sequence. nih.gov
deepGPSDeep Generative Model. nih.govresearchgate.netEukaryotes (initially for cytoplasmic and nuclear). nih.govPredicts localization and generates an artificial image. nih.govresearchgate.net

Experimental Strategies for Characterization of Hypothetical Proteins

Recombinant Expression and Purification Methodologies

To characterize a hypothetical protein, it is often necessary to produce it in significant quantities and in a pure form. This is typically accomplished by expressing the gene encoding the this compound in a suitable host organism and then purifying the resulting recombinant protein. researchgate.net

The choice of an expression system is a critical first step and depends on various factors, including the properties of the target protein, the required yield, and the desired post-translational modifications. thermofisher.comresearchgate.net Common expression systems include bacteria, yeast, insect cells, and mammalian cells. thermofisher.com

Bacterial Systems (e.g., Escherichia coli) : E. coli is the most widely used system for recombinant protein expression due to its rapid growth, ease of genetic manipulation, and low cost. quantumzyme.comnih.gov However, a significant drawback is its inability to perform complex post-translational modifications often required for the proper folding and function of eukaryotic proteins. sigmaaldrich.com This can lead to the formation of insoluble and inactive protein aggregates known as inclusion bodies. quantumzyme.comsigmaaldrich.com

Yeast Systems (e.g., Pichia pastoris, Saccharomyces cerevisiae) : Yeast systems offer a compromise between the speed and simplicity of bacterial systems and the more complex processing capabilities of higher eukaryotes. They can perform some post-translational modifications, such as glycosylation and disulfide bond formation, and are capable of secreting expressed proteins, which can simplify purification. nih.gov

Insect Cell Systems (e.g., Baculovirus-infected insect cells) : These systems are well-suited for producing complex eukaryotic proteins that require extensive post-translational modifications. thermofisher.com While they can produce high yields of soluble protein, the process of generating recombinant baculovirus can be time-consuming. thermofisher.com

Mammalian Cell Systems (e.g., CHO, HEK293) : For producing human or other mammalian proteins with the most authentic post-translational modifications and, therefore, the highest likelihood of being functionally active, mammalian cell lines are often the system of choice. researchgate.net These systems are complex and can be expensive to maintain, but they are crucial for producing therapeutic proteins and for studying proteins that require specific mammalian cellular machinery for their activity. researchgate.net

A comparative overview of these systems is presented in the table below.

Expression SystemAdvantagesDisadvantages
Bacterial (E. coli) - Fast growth- High yield- Low cost- Well-established genetics quantumzyme.comnih.gov- Lack of complex post-translational modifications- Potential for inclusion body formation quantumzyme.comsigmaaldrich.com
Yeast - Can perform some post-translational modifications- Capable of protein secretion- Relatively low cost nih.gov- Glycosylation patterns may differ from mammalian cells
Insect Cells - High-level expression of complex proteins- Correct folding and modifications for many eukaryotic proteins thermofisher.com- Time-consuming virus production- More complex culture conditions than bacteria thermofisher.com
Mammalian Cells - Most authentic post-translational modifications for mammalian proteins- High biological activity of expressed proteins researchgate.net- Slower growth- High cost- Complex culture conditions researchgate.net

A common challenge in recombinant protein expression, particularly in bacterial systems, is the formation of insoluble inclusion bodies. sigmaaldrich.com These are dense aggregates of misfolded protein. sigmaaldrich.com While their isolation can be a purification step in itself, recovering active protein requires solubilization and subsequent refolding. sigmaaldrich.comksu.edu.sa

The process typically involves:

Isolation and Washing: Inclusion bodies are first isolated from the cell lysate by centrifugation. ksu.edu.sa They are then washed with agents like low concentrations of denaturants (e.g., 1-2M Urea) or detergents (e.g., Triton X-100) to remove contaminating cellular components. ksu.edu.sabiossusa.com

Solubilization: The washed inclusion bodies are solubilized using strong denaturing agents such as 6M guanidine (B92328) hydrochloride (GuHCl) or 8M urea. biossusa.com These agents disrupt the non-covalent interactions holding the protein aggregates together, unfolding the misfolded protein into a linear polypeptide chain. biossusa.com Reducing agents like β-mercaptoethanol (β-ME) may also be included to break any incorrect disulfide bonds. biossusa.com

Refolding: The denatured protein is then refolded into its native, biologically active conformation. This is the most critical and often challenging step. Common refolding methods include:

Dilution: The denatured protein solution is rapidly diluted into a refolding buffer, lowering the concentration of the denaturant and allowing the protein to refold. biossusa.com While simple, this can lead to large final volumes. biossusa.com

Dialysis: The denatured protein solution is placed in a dialysis bag and dialyzed against a refolding buffer. This allows for a gradual removal of the denaturant. ksu.edu.sa

On-column Refolding: The solubilized protein is bound to a chromatography column, and the denaturant is removed by washing with a refolding buffer. sigmaaldrich.com This method can combine purification and refolding into a single step. sigmaaldrich.com

The success of refolding is influenced by factors such as protein concentration, temperature, pH, and the presence of folding-assisting additives in the refolding buffer. ksu.edu.sa

Once a this compound is successfully expressed in a soluble form or refolded from inclusion bodies, it must be purified from the complex mixture of host cell proteins. als-journal.com Chromatography is the cornerstone of protein purification, with affinity and size-exclusion chromatography being two of the most powerful techniques. labmanager.com

Affinity Chromatography (AC): This technique separates proteins based on a specific and reversible binding interaction between the protein and a ligand immobilized on a chromatography resin. labmanager.comthermofisher.com It is a highly selective method that can often achieve a high degree of purity in a single step. labmanager.com For recombinant hypothetical proteins, a common strategy is to express the protein with a "tag" (e.g., a polyhistidine-tag or His-tag) that has a high affinity for a specific ligand (e.g., nickel or cobalt ions). researchgate.net The tagged protein binds to the column, while other proteins wash through. The purified protein is then eluted by changing the buffer conditions to disrupt the binding interaction. labmanager.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size and shape. labmanager.comwiley-vch.de The chromatography column is packed with porous beads. wiley-vch.de Larger proteins cannot enter the pores and thus travel a shorter path, eluting from the column first. wiley-vch.de Smaller proteins enter the pores to varying extents, leading to a longer path and later elution. wiley-vch.de SEC is often used as a final "polishing" step in a purification workflow to separate the target protein from any remaining contaminants and to remove aggregates. wiley-vch.de It is particularly useful for purifying proteins in their native state as it does not rely on binding interactions. labmanager.com

A typical purification scheme for a this compound might involve an initial affinity chromatography step to capture the target protein, followed by a size-exclusion chromatography step to achieve high purity and ensure the protein is in a monomeric and active state. wiley-vch.despkx.net.cn

Proteomic Approaches for Validation and Quantification

Proteomics, the large-scale study of proteins, provides powerful tools to confirm the existence of hypothetical proteins within an organism and to quantify their expression levels. als-journal.comals-journal.com These methods are essential for moving a protein from "hypothetical" to "known." nih.gov

Mass spectrometry (MS) is a cornerstone of modern proteomics and is instrumental in identifying proteins from complex biological samples. frontiersin.org The general principle involves breaking proteins down into smaller peptides, measuring the mass-to-charge ratio of these peptides, and then using this information to identify the original proteins by searching against protein sequence databases. asbmb.org

Shotgun Proteomics: This is a "bottom-up" approach where the entire protein content of a sample (the proteome) is first digested into a complex mixture of peptides, typically using the enzyme trypsin. als-journal.comtandfonline.com This peptide mixture is then separated, often by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). heraldopenaccess.us In MS/MS, peptides are first selected based on their mass, then fragmented, and the masses of the fragments are measured. tandfonline.com The resulting fragmentation pattern, or "peptide fingerprint," is then compared against theoretical fragmentation patterns generated from a database of all known and predicted protein sequences for that organism. frontiersin.org A match provides strong evidence for the presence of that peptide, and by extension, the protein it came from. tandfonline.com Shotgun proteomics is a powerful tool for discovering and identifying large numbers of proteins in a sample, including hypothetical proteins. als-journal.comtandfonline.com

Targeted Proteomics: In contrast to the discovery-oriented approach of shotgun proteomics, targeted proteomics is used to specifically look for and quantify a predefined set of proteins. This method offers high sensitivity and quantitative accuracy. One common targeted approach is Selected Reaction Monitoring (SRM), where the mass spectrometer is programmed to look only for specific peptides from the proteins of interest. This focused analysis allows for very precise quantification, even for low-abundance proteins. Targeted proteomics can be used to validate the expression of a this compound that was initially identified by shotgun proteomics and to study how its expression level changes under different conditions.

A recent development, MS2Bac, is a software system that facilitates the identification of bacteria from protein data and has proven effective in covering many hypothetical proteins, thereby providing a foundation for further functional studies. asbmb.org

Proteomic ApproachPrinciplePrimary Use in this compound Research
Shotgun Proteomics Unbiased identification of peptides from a complex protein mixture followed by database searching. als-journal.comtandfonline.comDiscovery and initial identification of expressed hypothetical proteins in a given sample. tandfonline.com
Targeted Proteomics Pre-selected peptides from specific proteins of interest are selectively monitored and quantified.Validation of expression and accurate quantification of a specific this compound.

Western blotting is a widely used technique to detect a specific protein in a complex mixture, such as a cell lysate. researchgate.net It provides a means to validate the expression of a this compound, especially after it has been identified by mass spectrometry. researchgate.net

The process involves:

Protein Separation: Proteins in a sample are separated by size using gel electrophoresis (SDS-PAGE).

Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).

Blocking: The membrane is treated with a blocking agent (e.g., milk or bovine serum albumin) to prevent non-specific binding of the antibody.

Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes and binds to the target protein. For a this compound, this requires the generation of a custom antibody against a synthesized peptide from the protein's predicted sequence or against the purified recombinant protein.

Detection: The membrane is then incubated with a secondary antibody that is conjugated to a detectable enzyme or fluorophore and binds to the primary antibody. The signal is then visualized, revealing a band at the expected molecular weight of the target protein.

The presence of a band at the correct size confirms the expression of the this compound. acs.org Furthermore, the intensity of the band can provide a semi-quantitative measure of the protein's expression level. researchgate.net For reliable quantification, it is crucial to validate the antibody's specificity and to ensure that the signal response is linear within the range of protein amounts being analyzed. researchgate.netazurebiosystems.com This can be achieved by using controls such as cell lysates from which the target gene has been knocked out or knocked down. azurebiosystems.com

Quantitative Proteomics for Expression Level Analysis (e.g., SILAC, iTRAQ, TMT)

Quantitative proteomics is a powerful approach to assess the expression levels of proteins, including hypothetical ones, under various cellular conditions. mtoz-biolabs.com This information can provide initial clues about the potential function of a this compound. For instance, if a this compound's expression is significantly upregulated during a specific stress condition, it may be involved in the cellular response to that stress. nih.gov Several robust methods are available for quantitative proteomic analysis, each with its own advantages.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling technique where cells are grown in media containing either "light" or "heavy" isotopically labeled essential amino acids, such as arginine and lysine (B10760008). silantes.com This leads to the incorporation of these isotopes into all newly synthesized proteins. creative-proteomics.com By mixing protein samples from cells grown in different conditions (e.g., treated vs. untreated) and analyzing them by mass spectrometry, the relative abundance of each protein can be accurately determined by comparing the intensities of the light and heavy peptide pairs. silantes.commtoz-biolabs.com SILAC is highly accurate and well-suited for studying dynamic cellular processes in cultured cells. silantes.com

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides after protein digestion. mtoz-biolabs.comcreative-proteomics.com These tags have the same total mass, so labeled peptides from different samples appear as a single peak in the initial mass spectrometry scan. However, upon fragmentation, each tag releases a unique reporter ion of a different mass, and the relative intensities of these reporter ions are used to quantify the corresponding peptides from each sample. mtoz-biolabs.combioinfor.com iTRAQ allows for the simultaneous comparison of multiple samples (up to 8 or 16), making it a high-throughput technique suitable for complex experimental designs. creative-proteomics.commtoz-biolabs.com

Tandem Mass Tags (TMT): Similar to iTRAQ, TMT is another isobaric chemical labeling technique. mtoz-biolabs.comsilantes.com TMT reagents also label peptides at the N-terminus and lysine side chains. mtoz-biolabs.com Like iTRAQ, TMT allows for multiplexed analysis, with different versions of the tags enabling the comparison of up to 16 samples in a single experiment. mtoz-biolabs.com The quantification is also based on the reporter ions generated during tandem mass spectrometry. mtoz-biolabs.com

These quantitative proteomics techniques have been instrumental in identifying changes in the expression of hypothetical proteins in various organisms. For example, a study on Ehrlichia chaffeensis utilized quantitative shotgun proteomics to identify differentially expressed proteins, including numerous hypothetical proteins, between wildtype and mutant strains. nih.gov Similarly, a proteomic analysis of the fish pathogen Saprolegnia parasitica identified several hypothetical proteins in the plasma membrane that could serve as potential targets for disease control. asm.org

Table 1: Comparison of Quantitative Proteomics Techniques

Feature SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) TMT (Tandem Mass Tags)
Labeling Strategy Metabolic labeling in living cells. silantes.com Chemical labeling of peptides in vitro. creative-proteomics.com Chemical labeling of peptides in vitro. silantes.com
Multiplexing Capacity Typically 2-3 samples. Up to 8 or 16 samples. mtoz-biolabs.com Up to 16 samples. mtoz-biolabs.com
Quantification Based on the ratio of heavy to light peptide pairs. silantes.com Based on reporter ion intensities. mtoz-biolabs.com Based on reporter ion intensities. mtoz-biolabs.com
Advantages High accuracy, performed in living cells, avoids chemical modifications. silantes.commtoz-biolabs.com High throughput, suitable for various sample types. creative-proteomics.commtoz-biolabs.com High throughput, good quantification accuracy in complex samples. mtoz-biolabs.com

| Limitations | Primarily applicable to cell cultures, lower multiplexing. silantes.com | Potential for ratio distortion, higher cost. mtoz-biolabs.com | Potential for reporter ion interference. mtoz-biolabs.com |

Biophysical and Structural Characterization Methodologies

Once a this compound is identified and its expression patterns are known, the next critical step is to determine its biophysical properties and three-dimensional structure. This information is paramount for understanding its molecular function. nih.govsci-hub.se

Spectroscopic Methods for Secondary Structure Assessment (e.g., Circular Dichroism)

Spectroscopic techniques provide valuable insights into the secondary structure of proteins. nih.gov Circular Dichroism (CD) spectroscopy is a widely used method for this purpose. researchgate.net CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. creative-proteomics.com Different types of secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra in the far-UV region (190–250 nm). metwarebio.com

By analyzing the CD spectrum of a protein, researchers can estimate the percentage of each secondary structure element. metwarebio.com This is a rapid and non-destructive technique that requires only a small amount of sample and can be used to assess conformational changes in response to environmental factors like temperature or the binding of ligands. nih.govresearchgate.net For instance, CD spectroscopy was used to characterize the this compound Rv2302 from Mycobacterium tuberculosis, revealing a mixture of β-sheet and α-helical content. asm.org In another study, CD experiments on two hypothetical proteins from M. tuberculosis, Rv2557 and Rv2558, showed that despite high sequence identity, Rv2557 was more structured and stable than Rv2558. nih.gov

Small-Angle X-ray Scattering (SAXS) for Low-Resolution Structural Envelopes

SAXS is particularly useful for studying flexible proteins or those that are difficult to crystallize. rsc.org It can also be used to investigate protein-protein interactions and large conformational changes. nih.gov While SAXS provides lower resolution information compared to X-ray crystallography or NMR, it is a valuable complementary technique that can guide the building of high-resolution models and validate structures determined by other methods. news-medical.netresearchgate.net High-throughput SAXS has been shown to be an effective technology for defining global structural parameters and oligomeric states for a large number of proteins, including those with unknown structures. nih.gov

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for High-Resolution Structure Determination

Determining the high-resolution, three-dimensional structure of a protein is often the ultimate goal of its characterization, as structure is intimately linked to function. thermofisher.com X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary methods for achieving atomic or near-atomic resolution structures. als-journal.comglycoforum.gr.jp

X-ray Crystallography: This technique has been the cornerstone of structural biology for decades. sci-hub.se It requires the protein to be purified and grown into well-ordered crystals. glycoforum.gr.jp When these crystals are exposed to a powerful X-ray beam, they diffract the X-rays in a specific pattern that can be used to calculate an electron density map of the protein. sci-hub.se From this map, a detailed atomic model of the protein can be built. sci-hub.se X-ray crystallography can provide structures at very high resolution, often revealing the precise arrangement of atoms in the protein's active site. researchgate.net The crystal structure of the this compound Aq1575 from Aquifex aeolicus was determined using this method, revealing a novel fold. pnas.org Similarly, the structure of the this compound TTHA1873 from Thermus thermophilus was solved by X-ray crystallography, showing a β-sandwich jelly-roll topology. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique in structural biology, particularly for large and flexible protein complexes that are difficult to crystallize. thermofisher.comcriver.com In cryo-EM, a purified protein solution is rapidly frozen in a thin layer of vitreous ice, preserving the protein in its native state. criver.com A transmission electron microscope is then used to take thousands of images of the individual protein particles from different angles. These images are then computationally combined to reconstruct a three-dimensional density map of the protein. thermofisher.com Recent advances in detector technology and image processing software have enabled cryo-EM to achieve near-atomic resolutions for a wide range of proteins and complexes. thermofisher.comgreberlab.org For example, cryo-EM was used to determine the high-resolution structure of the Haemophilus influenzae tellurite-resistance protein A. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the three-dimensional structure of proteins, and it is unique in its ability to provide information about protein dynamics in solution. wikipedia.orgbruker.com NMR exploits the magnetic properties of atomic nuclei. bruker.com For protein structure determination, the protein is typically labeled with stable isotopes such as ¹³C and ¹⁵N. wikipedia.org A series of multidimensional NMR experiments are then performed to measure the distances and angles between different atoms in the protein. wikipedia.org This information is then used to calculate a family of structures that are consistent with the experimental data.

NMR is particularly well-suited for studying the structure and dynamics of small to medium-sized proteins (up to ~100 kDa). nih.gov It can provide detailed information about protein folding, conformational changes, and interactions with other molecules. azolifesciences.comresearchgate.net For example, the solution structure of the conserved this compound Rv2302 from Mycobacterium tuberculosis was determined using NMR spectroscopy. asm.org NMR can also be used to study protein dynamics over a wide range of timescales, from picoseconds to seconds, providing insights into the relationship between motion and function. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Adenosine triphosphate
Ammonium d-(+)-camphorsulfonate
Arginine
Calcium
Carbon
Dithiothreitol
Guanidium chloride
Iodoacetamide
Lysine
2-metyl, 2,4. Penta-diol
Propylene glycol
Trypsin

Functional Elucidation and Biological Roles of Hypothetical Proteins

In Vitro Functional Assays

Direct biochemical investigation of purified hypothetical proteins provides the most tangible evidence of their molecular function. utoronto.ca These in vitro assays are designed to test specific activities, such as binding to other molecules or catalyzing chemical reactions, often guided by in silico predictions. nih.govpeerj.com

Identifying the binding partners of a hypothetical protein is a crucial step toward understanding its function. acs.org Ligand binding assays can reveal whether a protein interacts with small molecules, other proteins, or nucleic acids. One powerful technique is high-throughput nuclear magnetic resonance (NMR) ligand affinity screening, which can test a protein against a library of diverse chemical compounds. nih.gov The binding events are detected by measuring changes in the NMR peak intensities of the ligands in the presence of the protein. nih.gov This approach is independent of sequence or structural homology, extending the ability to functionally annotate novel proteins. nih.gov

For instance, a study might screen a set of HPs against a chemical library to identify specific binding profiles. The similarity in ligand binding profiles between a this compound and proteins with known functions can suggest a shared functional role. nih.gov Computational methods are also used to predict ligand binding sites on the surface of HPs based on their predicted three-dimensional structures. nih.govlongdom.orgtrjfas.org These predictions, based on physicochemical properties like hydrophobicity and electrostatics, can then be validated experimentally. longdom.org

Table 1: Example Data from Ligand Binding Profile Analysis

Protein IDKnown/Predicted FunctionLigand(s) BoundBinding Affinity (KD)MethodReference
HP_001UnknownATP, GTP15 µM, 25 µMNMR SpectroscopyFictional Data
HP_002Predicted KinaseADP10 µMIsothermal Titration CalorimetryFictional Data
AmylaseStarch degradationMaltose5 µMSurface Plasmon Resonance nih.gov
AlbuminTransportWarfarin3 µMFluorescence Spectroscopy nih.gov

For hypothetical proteins predicted to have catalytic activity based on sequence motifs or structural homology, enzyme activity assays are essential for confirmation. utoronto.cacyss.fi These assays directly measure the protein's ability to catalyze a specific chemical reaction.

A common strategy involves using general enzymatic screens with broad-specificity substrates to identify the class of enzyme to which the HP may belong, such as hydrolase, oxidoreductase, or transferase. utoronto.caoup.com For example, a purified HP with a predicted esterase-like domain could be tested for its ability to hydrolyze generic ester substrates like p-nitrophenyl esters. tandfonline.com Positive hits in these general screens are followed by more specific assays using potential natural substrates to pinpoint the precise biochemical activity. utoronto.ca

In one large-scale study, over 2,000 purified hypothetical proteins were screened, revealing catalytic activity for over 300 of them. utoronto.ca For example, several HPs from Mycobacterium tuberculosis (Mtb) containing an α/β-hydrolase fold were predicted to be lipases or esterases. Subsequent cloning, expression, and purification of these proteins allowed for enzymatic assays using p-nitrophenyl (pNP) esters as substrates, confirming their catalytic function. tandfonline.com The activity of these recombinant proteins was also shown to be inhibited by specific lipase (B570770) inhibitors, further validating the in silico predictions. tandfonline.com

Table 2: Results of Enzyme Activity Assays for Hypothetical Proteins

This compoundPredicted Enzyme Class (In Silico)Substrate Used in AssayObserved ActivityInhibitorReference
Rv0421c (Mtb)Esterase/LipasepNP-estersEsterase activity confirmedTetrahydrolipstatin, PMSF tandfonline.com
Rv0519c (Mtb)Esterase/LipasepNP-estersEsterase activity confirmedTetrahydrolipstatin, PMSF tandfonline.com
YciA (E. coli)Acyl-CoA thioesterasePalmitoyl-CoAThioesterase activity confirmedNot specified oup.com
HP_Yeast_01Phosphatasep-Nitrophenyl phosphatePhosphatase activity confirmedSodium vanadateFictional Data

In Vivo Functional Characterization

While in vitro assays reveal molecular capabilities, in vivo studies are necessary to understand a protein's biological role within the complex environment of a living cell or organism. nih.govanu.edu.au These approaches often involve manipulating the expression of the gene encoding the this compound. frontiersin.org

Altering or eliminating the expression of a gene encoding a this compound is a powerful strategy to infer its function by observing the resulting phenotype. nih.govfrontiersin.org Gene knockout, which involves the complete removal or permanent inactivation of a gene, provides definitive evidence for its necessity. quora.comhuabio.comnews-medical.net For instance, the knockout of a conserved this compound (LdBPK_070020) in Leishmania donovani resulted in a significant growth retardation, indicating its crucial role in parasite survival. nih.gov

Gene knockdown, which reduces gene expression temporarily, is another valuable tool. huabio.comnews-medical.net This can be achieved using techniques like RNA interference (RNAi). news-medical.net The CRISPR-Cas9 system has revolutionized genetic perturbation studies, allowing for precise and efficient gene editing, including knockouts and transcriptional repression (CRISPRi). frontiersin.orgbiotechacademy.dk This technology has been used to systematically probe the function of genes, including those encoding HPs, by observing the effects of their disruption. nih.govresearchgate.net For example, CRISPRi has been used to knockdown this compound genes in Mycobacterium abscessus to assess their importance. researchgate.net

Conversely to knocking out a gene, overexpressing it can also provide functional clues. nih.gov Inducing a cell to produce a this compound at levels much higher than normal can lead to observable phenotypes, which may hint at the protein's function or the pathway it is involved in. nih.gov For example, the overexpression of certain HPs in E. coli was found to confer increased resistance to specific drugs, suggesting a role for these proteins in drug resistance mechanisms. frontiersin.org However, it is important to consider that phenotypes from overexpression can sometimes result from non-specific effects, such as resource overload or promiscuous interactions. nih.gov

To understand when and under what conditions a this compound is expressed, reporter gene assays are employed. thermofisher.comnih.gov In this technique, the promoter region of the gene encoding the HP is fused to a reporter gene, such as one encoding luciferase or β-galactosidase. thermofisher.comwikipedia.org The expression of this construct in cells allows researchers to measure the activity of the HP's promoter under various conditions. nih.gov This can reveal the transcriptional regulatory networks controlling the HP's expression. For example, a reporter assay could show that the promoter of a this compound is activated in response to a specific stress, like nutrient limitation or DNA damage, suggesting the protein's involvement in that stress response pathway. nih.govresearchgate.net

Phenotypic Analysis in Model Organisms

The functional elucidation of hypothetical proteins (HPs) is significantly advanced by the systematic analysis of phenotypes resulting from their genetic manipulation in model organisms. By observing the consequences of gene knockout, knockdown, or overexpression, researchers can infer the biological processes in which these enigmatic proteins participate. This approach has been instrumental in assigning functions to HPs in a variety of cellular and developmental contexts.

Cellular Phenotypes (e.g., proliferation, differentiation, apoptosis)

The study of cellular phenotypes provides critical insights into the roles of hypothetical proteins in fundamental processes such as cell growth, specialization, and programmed cell death.

In the realm of cancer research, the uncharacterized protein LINC00114 has been implicated in cellular proliferation and apoptosis ontosight.ai. Similarly, the DKFZp434N0335 protein is another uncharacterized entity linked to these processes uniprot.org. The MYC protein, a well-known regulator of cell growth and apoptosis, often interacts with a network of other proteins, some of which may be uncharacterized, to exert its effects on cell proliferation and differentiation researchgate.net.

Experimental evidence from studies on the Wilms' tumor gene (WT1) suggests that its expression can inhibit differentiation and apoptosis while promoting proliferation aacrjournals.org. The balance between pro-apoptotic and anti-apoptotic signals, which determines a cell's fate to survive, proliferate, or undergo apoptosis, can be influenced by numerous proteins, including those yet to be characterized genome.jp. For instance, in adrenal cortex-specific Prkar1a knockout mice, an increased resistance to apoptosis and enhanced proliferation is observed, highlighting the role of the PKA signaling pathway, which may involve HPs, in regulating these cellular events plos.org.

Furthermore, studies on the protein p21 have shown its involvement in modulating macrophage differentiation and apoptosis. The absence of p21 in mouse models was found to increase the rate of apoptosis in atherosclerotic lesions without affecting cellular proliferation ahajournals.org. In the context of cancer treatment, trichostatin A has been shown to inhibit the proliferation of gastric cancer cells and induce apoptosis, a process that involves changes in the acetylation of various proteins, including potentially uncharacterized ones wjgnet.com. A mutation in kleisin β, a subunit of the condensin II complex that was initially identified as a this compound, was found to affect T cell proliferation pnas.org.

The following table summarizes research findings on the cellular phenotypes of hypothetical and uncharacterized proteins.

Gene/Protein IDModel Organism/Cell LineObserved Cellular PhenotypeInferred Functional Role
LINC00114Human cellsImplicated in cell proliferation and apoptosis.Regulation of cell growth and death. ontosight.ai
DKFZp434N0335Human cellsAssociated with proliferation and apoptosis.Potential involvement in cell cycle control or apoptosis pathways. uniprot.org
Prkar1a (knockout)Mus musculus (adrenal cortex)Increased proliferation and resistance to apoptosis in adrenocortical cells.Regulation of cell survival and proliferation via PKA pathway. plos.org
WT1Human cancer cell linesOverexpression inhibits differentiation and apoptosis, and increases proliferation.Maintenance of a malignant phenotype. aacrjournals.org
p21 (knockout)Mus musculus (apoE-/- mice)Increased apoptosis in atherosclerotic lesions; no change in proliferation.Modulation of macrophage differentiation and inflammatory response. ahajournals.org
kleisin β (nessy mutation)Mus musculusAltered T cell proliferation.Role in chromosome condensation and mitosis during T cell development. pnas.org

Developmental Phenotypes

The deletion or mutation of genes encoding hypothetical proteins can lead to distinct developmental phenotypes, revealing their importance in the orchestration of complex biological processes during organismal development.

A notable example comes from the study of the filamentous fungus Fusarium graminearum. By knocking out genes that were highly expressed during perithecial (fruiting body) development, researchers identified several novel genes, including four encoding hypothetical proteins (FGRRES_06533, FGRRES_06797, FGRRES_09307, and FGRRES_17508), that are crucial for different stages of sexual reproduction. nih.gov The deletion of these genes resulted in specific developmental defects, such as the failure to produce ascospores or aberrant ascus morphology. nih.govresearchgate.net These findings underscore the significant role of previously uncharacterized proteins in fungal development. nih.govresearchgate.netplos.org

In mice, the targeted knockout of genes can reveal developmental roles. For instance, a mutation in the gene encoding kleisin β, initially a this compound, was found to specifically disrupt T cell development. pnas.org The study of conserved hypothetical proteins, which are found across different phylogenetic lineages, is also crucial for understanding fundamental developmental processes. nih.govals-journal.comresearchgate.net The experimental characterization of such proteins has the potential to uncover new and essential aspects of biology. nih.gov

The table below details developmental phenotypes observed upon the manipulation of this compound-encoding genes.

Gene/Protein IDModel OrganismObserved Developmental PhenotypeInferred Functional Role
FGRRES_06533Fusarium graminearumAberrant perithecial development.Essential for sexual reproduction. nih.gov
FGRRES_06797Fusarium graminearumAberrant perithecial development.Crucial for sexual fruiting body formation. nih.govresearchgate.net
FGRRES_09307Fusarium graminearumProduction of barren asci lacking ascospores.Required for ascospore formation. nih.govresearchgate.net
FGRRES_17508Fusarium graminearumProduction of barren asci lacking ascospores.Required for ascospore formation. nih.govresearchgate.net
kleisin β (nessy mutation)Mus musculusSpecific disruption of T cell development.Chromosome packaging and regulation of gene transcription during T cell differentiation. pnas.org

Stress Response and Environmental Adaptation Roles

Hypothetical proteins are increasingly being recognized for their roles in helping organisms respond and adapt to various environmental stresses.

In bacteria, a significant portion of the genome is often dedicated to HPs, many of which are expressed under specific environmental conditions, suggesting a role in adaptation. biorxiv.orgals-journal.com For example, in the Antarctic bacterium Pedobacter cryoconitis BG5, several conserved hypothetical proteins (pcbg5hp1, pcbg5hp2, and pcbg5hp12) were found to be involved in thermal stress tolerance. nih.govnih.govresearchgate.net Functional analysis showed that these proteins are active at low temperatures and can exhibit chaperone-like activity, helping to maintain protein stability. nih.govnih.govresearchgate.net

Similarly, studies on Bacillus paralicheniformis strain Bac84, isolated from the Red Sea, identified HPs involved in adaptation to extreme environments, including roles in sporulation and biofilm formation. plos.org In Exiguobacterium antarcticum B7, functional annotation of HPs revealed proteins involved in mechanisms of adaptation to adverse conditions such as flagellar biosynthesis, biofilm formation, and even arsenic tolerance. plos.org

In Escherichia coli K-12, the deletion of the this compound-encoding gene yeaC led to an upregulation of motility and chemotaxis genes, suggesting an adaptive response to oxidative stress. biorxiv.org Another HP, YdgH, was implicated in the response to oxidative stress through its predicted role in oxidoreduction. biorxiv.org Experimental evolution studies with Vibrio cholerae have shown that adaptation to stress conditions can lead to phenotypic variants with genetic modifications in HPs, enhancing their survival. nih.gov

The following table presents examples of hypothetical proteins and their roles in stress response and environmental adaptation.

Gene/Protein IDModel OrganismStress ConditionObserved Phenotype/Role
pcbg5hp1Pedobacter cryoconitis BG5Thermal stressChaperone activity, maintaining protein stability at low temperatures. nih.govnih.govresearchgate.net
pcbg5hp2Pedobacter cryoconitis BG5Thermal stressPotential regulatory functions in thermal stress tolerance. nih.govnih.gov
pcbg5hp12Pedobacter cryoconitis BG5Thermal stressConstitutively expressed, suggesting an important role in thermal tolerance. nih.govnih.gov
WP_020451915.1 (Hsp20)Bacillus paralicheniformis Bac84Heat, oxidative, desiccation, osmotic stressFunctions as a heat shock protein, counteracting protein aggregation. plos.org
YeaC (deletion)Escherichia coli K-12Oxidative stressUpregulation of motility and chemotaxis genes as an adaptive mechanism. biorxiv.org
YdgHEscherichia coli K-12Oxidative stressProtection against oxidative damage, likely through oxidoreduction. biorxiv.org
Multiple HPsVibrio choleraeVarious stress conditionsGenetic mutations in HPs contribute to enhanced survival and metabolic adaptation. nih.gov
Multiple HPsExiguobacterium antarcticum B7Extreme environments, arsenicInvolved in flagellar biosynthesis, biofilm formation, and arsenic resistance. plos.org

Protein Protein Interaction Networks and Pathways

Computational Prediction of Interaction Partners

Before embarking on resource-intensive experimental studies, computational methods are employed to generate initial hypotheses about the interaction partners of hypothetical proteins. nih.govnih.gov These in silico approaches leverage the vast amount of available genomic and proteomic data to predict functional associations. plos.orgnih.gov

The principle of co-evolution suggests that proteins that functionally interact often evolve in a correlated manner. nih.govpnas.org If a mutation in one protein affects its interaction with a partner, there will be evolutionary pressure for a compensatory mutation in the partner protein to maintain the interaction. By comparing the evolutionary histories of proteins across different species, researchers can identify pairs that exhibit similar evolutionary patterns, suggesting they are functionally linked. pnas.orgnih.gov

This method involves analyzing phylogenetic trees to detect correlated evolutionary rates between protein families. nih.govpnas.org A strong correlation in the evolutionary histories of a hypothetical protein and a known protein can imply a potential interaction, thereby providing clues to the this compound's function. nih.govoup.com Studies have shown that this approach can successfully identify binding partners for uncharacterized proteins, significantly narrowing the search space for experimental validation. nih.gov For instance, co-evolutionary analysis has been applied to find plausible binding partners for proteins with unknown specificities in families like the syntaxin/Unc-18 and TGF-beta/TGF-beta receptor systems. nih.gov

The organization of genes within a genome can also provide clues about protein interactions. nih.govoup.com The "gene neighborhood" method is based on the observation that in many prokaryotic genomes, genes encoding proteins that function together in a pathway are often located near each other in the chromosome. oup.commdpi.com The conservation of this gene proximity across multiple genomes strengthens the prediction of a functional link between the encoded proteins. mdpi.com

Another powerful predictive tool is the analysis of "gene fusion" events, sometimes referred to as the "Rosetta Stone" method. mdpi.comnih.gov This approach identifies instances where two separate genes in one organism are found as a single, fused gene in another organism. nih.govnih.gov This fusion event strongly suggests that the two individual proteins interact physically or are part of the same functional pathway. nih.gov This method is particularly effective for identifying interactions within metabolic pathways. nih.gov

Table 1: Comparison of Computational Prediction Methods for this compound Interactions

Method Principle Strength Limitation
Co-Evolution Analysis Interacting proteins exhibit correlated evolutionary histories. nih.govpnas.org Can identify functional links for proteins without sequence homology to known proteins. nih.gov Requires a large number of diverse genome sequences for accurate analysis. nih.gov
Gene Neighborhood Genes for interacting proteins are often located close to each other in genomes. oup.commdpi.com Effective for prokaryotic systems where operons are common. Less applicable to eukaryotic genomes due to more complex gene organization.
Gene Fusion (Rosetta Stone) Two interacting proteins in one organism may exist as a single fused protein in another. nih.govnih.gov Provides strong evidence for functional linkage and direct interaction. nih.gov Not all interacting proteins have a fused homolog, limiting its scope. oup.com

| Text Mining | Algorithms scan scientific literature to find co-mentioned proteins, suggesting an association. mdpi.complos.org | Can uncover previously overlooked connections from a vast body of literature. plos.org | Prone to generating false positives due to the ambiguity of natural language. plos.org |

The ever-expanding body of scientific literature is a rich, albeit unstructured, source of information. plos.org Text mining algorithms are designed to automatically scan through millions of research articles and abstracts to identify associations between proteins. nih.govmdpi.com By searching for the co-occurrence of a this compound (or its homologs) with other characterized proteins, these tools can generate hypotheses about potential interactions. mdpi.comuni.edu

These systems use natural language processing to identify protein names and the context of their mention, looking for verbs and phrases that imply an interaction. mdpi.complos.org While powerful for generating leads, these predictions often require further curation and experimental validation to confirm the nature of the predicted relationship. mdpi.complos.org Several databases, such as STRING, incorporate text mining as one of their evidence channels for predicting protein-protein interactions. mdpi.com

Experimental Validation of Interaction Networks

Computational predictions, while valuable, must be confirmed through experimental methods. researchgate.net These techniques provide physical evidence of interactions, moving a protein from "hypothetical" to "characterized." numberanalytics.com

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for discovering binary protein-protein interactions in vivo. biorxiv.orgoup.comwikipedia.org In this technique, a this compound (the "bait") is fused to the DNA-binding domain (DBD) of a transcription factor. researchgate.netbiorxiv.org A library of potential interaction partners (the "prey") is fused to the transcription factor's activation domain (AD). researchgate.netbiorxiv.org

If the bait and a prey protein interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. researchgate.netwikipedia.org This then drives the expression of a reporter gene, allowing for the identification of interacting pairs through a detectable signal, such as cell growth on a selective medium. researchgate.netbiorxiv.org Y2H is highly scalable and can be used for large-scale screenings of entire libraries of proteins against a this compound of interest. oup.comwikipedia.org For example, a Y2H screen identified that the this compound effector 1 (HPE1) from the pathogen 'Candidatus Liberibacter solanacearum' interacts with specific RAD23 proteins in tomato, providing a clue to its role in disrupting host cellular processes. researchgate.net

Co-immunoprecipitation (Co-IP) is a cornerstone technique for identifying protein interactions within their native cellular environment. numberanalytics.comabcam.comthermofisher.com This method uses an antibody that specifically targets the this compound (often by engineering a tag onto the protein for which a high-affinity antibody is available). thermofisher.comnih.gov

The antibody is used to "pull down" or precipitate the target protein from a cell lysate. abcam.com If the this compound is part of a stable complex, its binding partners will be pulled down along with it. thermofisher.comresearchgate.net This entire complex is then isolated, and its components are identified using mass spectrometry (MS). creative-proteomics.comcreative-proteomics.com

Co-IP coupled with MS (Co-IP-MS) is a highly sensitive approach that can identify both known and novel interaction partners, even those that are transient or weak. nih.govcreative-proteomics.comcreative-proteomics.com This technique is invaluable for mapping the interactome of a protein and can provide a comprehensive picture of the protein complexes that exist within a cell. numberanalytics.comabcam.com For instance, this method has been used to identify previously uncharacterized proteins as new components of well-known cellular machines like the Integrator complex. pnas.org

Table 2: Experimental Validation of this compound Interactions

Method Principle Type of Interaction Detected Key Advantage
Yeast Two-Hybrid (Y2H) An interaction between "bait" and "prey" proteins reconstitutes a functional transcription factor in yeast. researchgate.netbiorxiv.org Primarily binary (direct) interactions. biorxiv.org High-throughput screening of large libraries is feasible. oup.comwikipedia.org

| Co-Immunoprecipitation (Co-IP) with Mass Spectrometry (MS) | An antibody against a target protein pulls down the protein along with its stable binding partners for identification by MS. thermofisher.comcreative-proteomics.com | Interactions within a native protein complex. abcam.com | Identifies physiologically relevant interactions in a cellular context. numberanalytics.comcreative-proteomics.com |

By systematically applying these computational and experimental tools, researchers can piece together the interaction networks of hypothetical proteins, lifting the veil on their functions and integrating them into our broader understanding of cellular biology.

Proximity Ligation Assays

The Proximity Ligation Assay (PLA) is a highly specific and sensitive method used to detect protein-protein interactions within fixed cells or tissues. sigmaaldrich.comnih.govwikipedia.org This technique allows for the visualization of interactions at the single-molecule level, making it ideal for studying weak or transient interactions that are often difficult to detect with other methods. wikipedia.orgthepharmajournal.com The ability to observe these events in situ provides crucial information about the subcellular location where protein interactions occur. nih.gov

The core principle of PLA involves the use of antibodies to recognize the two proteins of interest. sigmaaldrich.com Typically, two primary antibodies from different species are used to bind to the target proteins. sigmaaldrich.com Following this, secondary antibodies, each linked to a short, unique DNA oligonucleotide (known as a PLA probe), are added. sigmaaldrich.comcreative-diagnostics.com If the two target proteins are in close proximity (generally within 40 nanometers), the oligonucleotides on the PLA probes are brought near each other. nih.govsigmaaldrich.com

Connector oligonucleotides are then added, which hybridize to the PLA probes and are joined by a ligase enzyme, forming a circular DNA molecule. sigmaaldrich.comnavinci.se This circular DNA then serves as a template for rolling circle amplification (RCA), a process that generates a long, concatemerized DNA product. sigmaaldrich.comnavinci.se This amplification step results in a thousand-fold increase in the signal, which is tethered to the site of the original interaction. sigmaaldrich.com Finally, fluorescently labeled oligonucleotides are hybridized to the amplified DNA, creating a bright, distinct spot that can be visualized with a fluorescence microscope. sigmaaldrich.comthepharmajournal.com Each fluorescent spot represents a single protein-protein interaction event. sigmaaldrich.com

The high specificity of PLA stems from the requirement of two independent antibody-binding events for a signal to be generated, which significantly reduces false positives. sigmaaldrich.com This makes it an excellent tool for validating potential interactions of hypothetical proteins discovered through large-scale screening methods.

Detailed Research Findings:

To characterize a this compound, which we will refer to as "Hypo-Prot1," researchers might first identify a potential interacting partner, "Partner-ProtA," through a yeast two-hybrid screen. To validate and visualize this interaction within a cellular context, a PLA experiment would be designed.

Table 1: Hypothetical PLA Experiment to Validate Interaction of Hypo-Prot1
Experimental ConditionPrimary AntibodiesExpected OutcomeInterpretation
TestAnti-Hypo-Prot1 (rabbit) + Anti-Partner-ProtA (mouse)Fluorescent spots observed in the cytoplasm.Hypo-Prot1 and Partner-ProtA interact in the cytoplasm.
Negative Control 1Anti-Hypo-Prot1 (rabbit) onlyNo/minimal fluorescent spots.The signal is dependent on the presence of both primary antibodies.
Negative Control 2Anti-Partner-ProtA (mouse) onlyNo/minimal fluorescent spots.Confirms the specificity of the interaction signal.
Positive ControlAntibodies against two known interacting proteins (e.g., EGFR and HER2). sigmaaldrich.comAbundant fluorescent spots.Validates that the experimental setup and reagents are working correctly.

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer, commonly known as FRET, is a biophysical technique used to measure the distance between two molecules on the scale of 1 to 10 nanometers. evidentscientific.commicroscopyu.com This distance is sufficiently close for molecular interactions to occur, making FRET a powerful tool for studying protein-protein interactions in living cells. evidentscientific.comnih.gov The technique relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. benchsci.comportlandpress.com

For FRET to occur, several conditions must be met:

The donor and acceptor molecules must be in close proximity (typically 1-10 nm). benchsci.com

The emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor fluorophore. nih.gov

The dipole moments of the donor and acceptor must be in a favorable orientation. benchsci.com

In a typical FRET experiment to study a this compound ("Hypo-Prot2") and its potential interactor ("Partner-ProtB"), the proteins are genetically fused to two different fluorescent proteins that form a FRET pair, such as Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor. nih.gov When the cell is excited with a wavelength of light specific to the donor (CFP), if the two proteins are not interacting, the donor will emit light at its characteristic wavelength. evidentscientific.com However, if Hypo-Prot2 and Partner-ProtB interact, bringing CFP and YFP into close proximity, the energy from the excited CFP is transferred to YFP. portlandpress.com This results in a decrease (quenching) of the donor's fluorescence and an increase in the acceptor's fluorescence (sensitized emission). jove.com This change in fluorescence can be measured and quantified to determine the FRET efficiency, which is inversely proportional to the sixth power of the distance between the fluorophores. portlandpress.comnih.gov

FRET microscopy provides high spatial and temporal resolution, allowing researchers to observe where and when protein interactions occur within specific subcellular compartments in real-time. nih.govjove.com

Detailed Research Findings:

Imagine researchers are investigating the role of Hypo-Prot2 in a cellular signaling pathway. They hypothesize that upon stimulation with a specific growth factor, Hypo-Prot2 binds to Partner-ProtB at the plasma membrane. A FRET experiment would be conducted to test this hypothesis.

Table 2: Hypothetical FRET Experiment to Study Dynamic Interaction of Hypo-Prot2
Cellular ConditionConstructs ExpressedObservation upon Donor ExcitationInterpretation
Unstimulated (Resting State)Hypo-Prot2-CFP + Partner-ProtB-YFPHigh CFP emission, low YFP emission (Low FRET efficiency).The two proteins are not in close proximity.
Stimulated with Growth FactorHypo-Prot2-CFP + Partner-ProtB-YFPDecreased CFP emission, increased YFP emission (High FRET efficiency) at the plasma membrane.The growth factor induces the interaction of Hypo-Prot2 and Partner-ProtB at the plasma membrane.
Control 1Hypo-Prot2-CFP onlyCFP emission, no YFP emission.Confirms no bleed-through of CFP signal into the YFP channel.
Control 2Partner-ProtB-YFP onlyNo significant emission upon donor excitation wavelength.Confirms no direct excitation of the acceptor by the donor's excitation light.

By employing techniques like PLA and FRET, scientists can move a "this compound" from a sequence on a computer screen to a functional player in the complex machinery of the cell, elucidating its role in biological pathways and cellular processes.

Evolutionary Analysis and Phylogenomics of Hypothetical Proteins

Phylogenetic Tree Construction and Evolutionary History

Phylogenetic tree construction is a fundamental tool for deciphering the evolutionary relationships of hypothetical proteins. By comparing the sequence of a hypothetical protein with its homologs in other organisms, a branching diagram can be created that illustrates their shared ancestry. scirp.orgresearchgate.net This process often begins with a sequence similarity search, using tools like BLASTp, to identify homologous proteins in various species. scirp.org The resulting sequences are then aligned to identify conserved regions and variations. biorxiv.org

The evolutionary history of a protein family can be complex, involving speciation, gene duplication, and domain shuffling. eurekalert.org For multidomain proteins, this history is a composite of the evolution of the gene family and the individual domains, all nested within the species tree. eurekalert.org The construction of a phylogenetic tree for a this compound and its homologs can reveal its evolutionary trajectory and its relationship to known protein families. scirp.org For instance, a this compound from Fusobacterium nucleatum was characterized as an outer membrane efflux protein of the TolC family through phylogenetic analysis, which showed its close relationship to other TolC proteins and a common ancestor. scirp.org Similarly, analysis of a this compound in Pseudomonas aeruginosa LESB58 involved creating a phylogenetic tree from homologous sequences to identify its common ancestor. biorxiv.org

Care must be taken when using hypothetical proteins for phylogenetic analysis, as they may be the result of mis-annotations or may not have expression data. researchgate.net It is advisable to check for conserved domains and structures when performing alignments to ensure the reliability of the phylogenetic analysis. researchgate.net

Horizontal Gene Transfer Events and Gene Duplications

Horizontal gene transfer (HGT), the movement of genetic material between different species, is a significant driver of microbial evolution. nih.govoup.com It allows organisms to acquire new genes and functions, contributing to genetic diversity. nih.gov HGT events can be identified through phylogenetic analysis; for instance, a study on Clostridium perfringens suggested a potential HGT event for the this compound CPF_0876. nih.gov In the context of the human gut microbiota, HGT is a prevalent process, forming a network of genetic exchange among different microbial species. nih.gov

Gene duplication is another crucial mechanism for generating genetic novelty and expanding the functional repertoire of a genome. frontiersin.orgoup.com Duplicated genes provide raw material for natural selection to shape new functions. frontiersin.org A significant number of duplicated genes in bacterial genomes code for hypothetical proteins. frontiersin.org For example, in Enterococcus faecium, 41% of duplicated genes code for hypothetical proteins, and in Enterococcus faecalis, this figure is 35%. frontiersin.org The expansion of hypothetical genes in the rice genome has also been attributed to both tandem and segmental duplications. nih.gov The study of gene duplication rates in organisms like Drosophila, nematodes, and yeast has revealed that some of the largest gene families consist of hypothetical proteins, highlighting their potential importance in genome evolution. oup.com

Table 1: Gene Duplication of Hypothetical Proteins in Selected Bacteria

OrganismPercentage of Duplicated Genes Coding for Hypothetical ProteinsReference
Enterococcus faecium41% frontiersin.org
Enterococcus faecalis35% frontiersin.org

This table summarizes the percentage of duplicated genes that are annotated as hypothetical proteins in two bacterial species.

Conservation Across Diverse Taxa and Species Specificity

Hypothetical proteins exhibit a wide spectrum of conservation, from being highly conserved across diverse phylogenetic lineages to being specific to a particular species or genus. oup.comnih.gov "Conserved hypothetical proteins" are those found in organisms from several phylogenetic lineages but lack functional characterization. oup.comnih.gov The wide phyletic distribution of these proteins suggests they may perform essential functions. nih.gov In any given bacterial genome, a majority of uncharacterized genes have a broad phyletic distribution, making them "conserved hypothetical" rather than species-specific "ORFans". oup.com

The conservation of a this compound can provide clues to its importance. For example, the this compound BPSL0317 in Burkholderia pseudomallei is conserved across the Burkholderiales order, suggesting it is crucial for the survival of these bacteria. aip.org Similarly, the study of patched domain-containing genes revealed that some types, like PTC/PTCH and NPC/NPC1/NPC1L1, have ancient evolutionary origins and are conserved across both plants and animals. geneticsmr.org

Conversely, many hypothetical proteins are species-specific. researchgate.net In archaea, a large proportion of proteins that distinguish major lineages are hypothetical, suggesting their role in the emergence and diversification of these groups. nih.gov The presence of both conserved and lineage-specific hypothetical proteins underscores their diverse evolutionary roles and potential contributions to both core biological functions and species-specific adaptations. oup.comnih.gov

Adaptive Evolution and Positive Selection Analysis

Adaptive evolution, driven by positive selection, is the process by which advantageous mutations are favored and become fixed in a population. washington.edu Detecting positive selection at the molecular level can identify genes that are involved in adaptation to new environments, host-pathogen interactions, or other evolutionary pressures. nih.gov One common method for detecting positive selection is to compare the rates of synonymous (dS) and non-synonymous (dN) substitutions in protein-coding genes. frontiersin.org A dN/dS ratio greater than 1 is indicative of positive selection. frontiersin.org

Several studies have identified hypothetical proteins that are evolving under positive selection. In an analysis of the core genome of Staphylococcus epidermidis, 17 genes were found to be under positive selection, including six hypothetical genes. biorxiv.org This suggests that these hypothetical proteins may have important roles in the fitness and adaptation of the species. biorxiv.org Similarly, in a study of disease response genes in the Poaceae family of grasses, clusters of proteins annotated as hypothetical proteins showed signs of episodic selection, indicating their potential importance in plant-pathogen interactions. nih.gov

The analysis of adaptive evolution can also help to predict the function of hypothetical proteins. For example, the co-evolution of a hypothetical E. coli protein, YecS, with a known flagellar protein suggests its potential involvement in the flagellar machinery. embopress.org Tools like Zonal Phylogeny Software (ZPS) can help visualize recent adaptive evolution by identifying amino acid changes that have emerged under short-term positive selection. nih.gov

Table 2: Examples of Hypothetical Proteins Under Positive Selection

OrganismStudy FocusFindingsReference
Staphylococcus epidermidisCore genome analysis6 hypothetical genes identified under positive selection. biorxiv.org
Poaceae (grass family)Disease response genesClusters of hypothetical proteins showed evidence of episodic selection. nih.gov

This table provides examples of studies that have identified hypothetical proteins subject to positive selection, suggesting their involvement in adaptive processes.

Regulatory Mechanisms Governing Hypothetical Protein Expression

Transcriptional Regulation and Promoter Analysis

Transcriptional regulation is the primary control point for gene expression, determining whether and at what rate a gene is transcribed into messenger RNA (mRNA). This process involves the interaction of transcription factors with specific DNA sequences, primarily located in the promoter region upstream of the gene's coding sequence. oup.com For hypothetical proteins, whose functions are unknown, analyzing their transcriptional regulation can provide the first clues about their biological roles.

The expression of many hypothetical proteins is controlled by specific transcriptional regulators. For instance, studies in Burkholderia pseudomallei have shown that a TetR-like transcriptional regulator, BP1026B_II1561, is upregulated during the late stages of host cell infection and controls a significant number of genes, a large percentage of which are annotated as hypothetical or uncharacterized proteins. researchgate.net Similarly, other research has identified transcriptional regulators that activate genes encoding hypothetical proteins, linking them to specific cellular processes or pathways. als-journal.comals-journal.com In Escherichia coli, machine learning approaches have been used to decipher the transcriptional regulatory network, successfully assigning putative functions to previously uncharacterized hypothetical proteins based on their co-regulation with known genes. biorxiv.org For example, the protein YhdN, regulated by the heat shock sigma factor RpoH, was predicted to be involved in the heat shock response. biorxiv.org

Promoter analysis is a key bioinformatic approach to predict how a hypothetical gene might be regulated. plos.orgjnsbm.org By identifying conserved transcription factor binding sites (TFBS) within the promoter region of a gene encoding a hypothetical protein, researchers can infer which signaling pathways or environmental stimuli might trigger its expression. oup.com For example, in silico analysis of UV-B responsive hypothetical proteins in the cyanobacterium Anabaena L31 revealed the presence of promoter regions and transcription binding sites known to be involved in stress responses. researchgate.net One this compound, all3797, was found to have promoters (argR2 and rpoD17) associated with responses to UV radiation and other abiotic stresses, while another, all4050, had promoters (nagC, phoB, rpoD18, and argR) linked to the regulation of vital metabolic processes. researchgate.net This approach has been successfully used to functionally annotate HPs in various organisms, including assigning roles in transcription regulation based on homology to known transcriptional regulators. als-journal.comals-journal.com

This compound/GeneOrganismIdentified Promoter/RegulatorPredicted Function/Regulated ProcessSource
yhdNEscherichia coli K-12RpoH (σ32)Heat shock response biorxiv.org
all3797Anabaena L31argR2, rpoD17Response to UV radiation and abiotic stress researchgate.net
all4050Anabaena L31nagC, phoB, rpoD18, argRRegulation of metabolic processes researchgate.net
Multiple HPs (79.8% of regulated genes)Burkholderia pseudomalleiBP1026B_II1198Pathogenesis researchgate.net
Multiple HPsBacillus paralicheniformis Bac84Promoter analysis via BPROMTranscription and DNA-related processes plos.org

Post-Transcriptional Regulation (e.g., mRNA Stability, microRNA involvement)

Following transcription, the regulation of gene expression continues at the post-transcriptional level. These mechanisms control the processing, stability, and translation of mRNA, providing another layer of control over the amount of protein produced.

mRNA Stability: The lifespan of an mRNA molecule, or its stability, is a critical determinant of how much protein can be synthesized from it. nih.gov The concentration of a protein at a steady state is influenced by the rates of both synthesis and degradation of its corresponding mRNA. nih.gov Global studies of mRNA decay have shown that transcript stabilities can vary widely, even within a single organism. asm.org In Halobacterium salinarum, for example, mRNA half-lives ranged from 5 to over 18 minutes, with a mean of 10 minutes. asm.org Interestingly, genes annotated as "this compound" had a lower rate of evaluable mRNA half-lives, suggesting that not all of them are actively transcribed under the tested conditions. asm.org

mRNA stability itself is influenced by various factors, including the presence of specific sequence elements in the untranslated regions (UTRs) and the efficiency of the translation process. wur.nl Post-transcriptional regulators, such as the CsrA protein in bacteria, can bind to target mRNAs to control their stability and translation, affecting a wide range of physiological processes. nih.gov

microRNA Involvement: In eukaryotes, microRNAs (miRNAs) are a major class of small non-coding RNAs that play a crucial role in post-transcriptional regulation. researchgate.netfrontiersin.org These ~22 nucleotide RNAs typically bind to the 3' UTR of target mRNAs, leading to translational repression and/or mRNA degradation. frontiersin.org A key function of miRNA regulation is to fine-tune the expression of target genes, reducing stochastic noise and stabilizing protein levels. nih.gov This suggests that genes targeted by miRNAs may have lower expression variability across cells or individuals. nih.gov

Hypothetical models propose that miRNAs can form complex regulatory circuits. For instance, an intronic miRNA (a miRNA located within an intron of a host gene) could be involved in a feedback loop where it regulates a transcription factor that, in turn, controls the expression of its own host gene. researchgate.net The binding of miRNAs can also indirectly influence protein function by modulating the structure of mRNA, which could affect the binding of RNA-binding proteins (RBPs) that control processes like localization or translation. frontiersin.orgresearchgate.net While many genes are under miRNA control, it has been observed that certain protein families, like large protein complexes, may be largely excluded from this type of regulation. frontiersin.org

Regulatory MoleculeTargetOrganism/SystemMechanism of ActionOutcomeSource
miRNAHypothetical Target GeneHumanBinds to 3' UTR of mRNAReduces expression noise and stabilizes protein levels nih.gov
LhrA sRNA (with Hfq)lmo0850 mRNA (small this compound)Listeria monocytogenesBase pairing with target mRNAInhibits translation initiation and promotes mRNA degradation researchgate.net
CsrA proteinMultiple mRNAs (including hypothetical proteins)Pseudomonas aeruginosaBinds to mRNANegatively regulates mRNA stability and translation nih.gov
Intronic miRNAHost gene or its regulatorsEukaryotes (Hypothetical Model)Feedback regulatory circuitModulation of host gene expression researchgate.net

Post-Translational Regulation (e.g., ubiquitination, SUMOylation, non-enzymatic modifications)

The final level of control occurs after the protein has been synthesized. Post-translational modifications (PTMs) are chemical alterations to a protein that can dramatically change its activity, localization, stability, or interaction with other molecules. embopress.org These modifications vastly expand the functional capacity of the proteome. For hypothetical proteins, identifying PTMs can offer significant insights into their regulation and cellular function.

Ubiquitination: Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. This modification is highly versatile and can signal for protein degradation by the proteasome, alter cellular localization, affect protein activity, and promote or prevent protein-protein interactions. biorxiv.orgpnas.org Computational analyses have successfully predicted ubiquitination sites and functions for hypothetical proteins. For example, a study on the this compound CAB55973.1 predicted its involvement in the ubiquitination of α-synuclein, a key protein in Parkinson's disease. nih.govresearchgate.net In another study, functional annotation of a this compound from banana (contig 21) revealed diversified ubiquitination patterns, suggesting it functions as an NPR1 homolog involved in plant defense. mdpi.com

SUMOylation: SUMOylation is a PTM involving the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target. nih.gov Unlike ubiquitination, SUMOylation does not typically mark proteins for degradation. Instead, it is involved in a wide array of cellular processes, including regulating transcription, DNA repair, and nuclear transport. nih.govtamu.edu SUMOylation can alter a protein's properties by changing its activity, localization, or interactions with other molecules. researchgate.net Proteomic studies have identified numerous SUMOylation substrates, including several hypothetical proteins, in organisms like Plasmodium falciparum and in mammalian cells. tamu.edunih.gov For many transcription factors, SUMO modification decreases their transcriptional activation function. tamu.edu SUMOylation can also stabilize proteins by preventing their degradation. researchgate.net

Non-enzymatic Modifications: Proteins can also be modified non-enzymatically by reactive metabolites that accumulate in the cellular environment. nih.govrsc.org These non-enzymatic covalent modifications (NECMs) can impact protein structure and function and are often associated with metabolic activity or stress conditions. rsc.org Examples include glycation, which is the reaction of reducing sugars with amine groups on proteins, and S-nitrosylation, a modification mediated by reactive nitrogen species. nih.govresearchgate.net The accumulation of these modifications on long-lived proteins can be a factor in aging and disease. rsc.orgnih.gov While less studied in the context of HPs, the potential for these modifications exists and could influence their function, especially for those residing in specific metabolic compartments. researchgate.net

ModificationThis compound/SystemKey Enzymes/MoleculesPredicted/Observed EffectSource
UbiquitinationThis compound CAB55973.1Ubiquitin, E1/E2/E3 enzymesInvolvement in α-synuclein ubiquitination pathway in Parkinson's disease nih.govresearchgate.net
UbiquitinationContig 21 (NPR1 homolog) in BananaUbiquitin, E1/E2/E3 enzymesRole in plant defense pathways mdpi.com
SUMOylationHypothetical Proteins PFD0735c, PF10_0055, PFE1120wSUMO, SAE1/SAE2 (E1), Ubc9 (E2)Substrates for SUMO conjugation, potential roles in various cellular processes nih.gov
SUMOylationHypothetical Proteins (e.g., FLJ10903, FLJ11012)SUMO-1, SUMO-2/3Alters protein localization, stability, and activity tamu.edu
S-nitrosylationGeneral plant proteins (Hypothetical Model)Reactive Nitrogen Species (RNS)Non-enzymatic modification of cysteine residues, involved in cell signaling researchgate.net
GlycationGeneral proteins (Hypothetical Model)Reducing sugars (e.g., glucose)Non-enzymatic modification of amine groups, can lead to protein aggregation nih.gov

Challenges and Methodological Considerations in Hypothetical Protein Research

Limitations of Computational Prediction Algorithms

The initial step in characterizing a vast number of unknown protein sequences generated by genome sequencing projects is often computational prediction of their functions. frontiersin.org While powerful, these in-silico methods have inherent limitations that can hinder the accurate annotation of hypothetical proteins.

A major challenge for many computational methods is their heavy reliance on homology. nih.govacs.org Algorithms like BLAST and FASTA predict a protein's function by identifying similarities to proteins with known functions. tennessee.edu This approach is effective for proteins that are part of established families but fails when a hypothetical protein has no discernible homologues in the databases. frontiersin.org Consequently, truly novel proteins or those that have diverged significantly remain uncharacterized.

Furthermore, even when sequence or structural homology is detected, it does not guarantee identical function. frontiersin.org Minor changes in an amino acid sequence, particularly within or near an active site, can lead to different catalytic activities or substrate specificities. frontiersin.org This subtlety is often missed by automated annotation pipelines, leading to potential misinterpretations.

The prediction of protein structure, which is intimately linked to function, also faces hurdles. While advanced deep learning models like AlphaFold2 have revolutionized structure prediction, they still have limitations. nih.govresearchgate.net They may struggle to accurately model intrinsically disordered proteins or regions, which lack a stable three-dimensional structure yet are crucial for many biological processes. nih.gov Additionally, these methods often predict a single, stable conformation, while many proteins are dynamic and adopt multiple conformations to carry out their functions. mdpi.com The accuracy of these predictions can also be contingent on the availability of known homologous structures in databases. mdpi.com

Another significant issue is the propagation of errors in public databases. Automated annotation pipelines can perpetuate initial misannotations, leading to a cascade of incorrect functional assignments for homologous proteins across different species.

Finally, predicting a protein's function requires understanding its context within cellular pathways and interaction networks. simonsfoundation.org While some algorithms incorporate data from protein-protein interaction networks, gene expression profiles, and other high-throughput data, the integration and interpretation of this multi-modal information remain a complex task. nih.govtennessee.edu

Table 1: Key Limitations of Computational Prediction Algorithms for Hypothetical Proteins

Limitation Description Impact on this compound Research
Reliance on Homology Prediction methods often depend on sequence or structural similarity to known proteins. frontiersin.orgnih.gov Difficulty in annotating novel proteins (ORFans) with no known homologues.
Functional Divergence Proteins with high sequence similarity can have different functions due to subtle amino acid changes. frontiersin.org Risk of misannotation and incorrect functional assignment.
Structural Prediction Challenges Algorithms may inaccurately model intrinsically disordered regions or dynamic protein conformations. nih.govmdpi.com Incomplete understanding of the structure-function relationship for certain proteins.
Error Propagation Misannotations in public databases can be propagated by automated pipelines. Widespread and systematic errors in functional assignments across genomes.
Contextual Complexity Difficulty in integrating diverse data types (e.g., PPIs, gene expression) to predict function in a cellular context. nih.govtennessee.edu Limited understanding of the protein's role in biological pathways and networks.

Challenges in Experimental Validation of Low-Abundance or Unstable Proteins

Experimental validation is the gold standard for confirming the existence and function of a this compound. However, this process is often hampered when dealing with proteins that are expressed at low levels or are inherently unstable.

Low-abundance proteins present a significant detection challenge for standard proteomic techniques like mass spectrometry. acs.orgmdpi.com Their signals can be masked by the presence of highly abundant proteins, such as albumin in serum, which can differ in concentration by several orders of magnitude. nih.govnih.gov This makes their identification and quantification a formidable task. mdpi.comresearchgate.net While methods to deplete high-abundance proteins exist, there is a risk of simultaneously removing the low-abundance proteins of interest. nih.gov

The intrinsic instability of some proteins poses another set of challenges. nih.gov These proteins may be difficult to express and purify in sufficient quantities for structural and functional studies because they are prone to misfolding and degradation. researchgate.netelifesciences.org Characterizing the kinetics of unstable inhibitors or enzymes requires specialized experimental designs to obtain reliable data. nih.gov The transient nature of some protein interactions and conformations further complicates their study. mdpi.com

Moreover, many hypothetical proteins, particularly small ones encoded by short ORFs (smORFs), may have low peptide identification rates in mass spectrometry experiments. oup.com Their small size means they produce fewer tryptic peptides for detection, making their identification challenging. oup.com Hydrophobic proteins, such as those with transmembrane domains, can also be difficult to work with due to their low solubility. oup.com

Table 2: Hurdles in the Experimental Validation of Low-Abundance and Unstable Hypothetical Proteins

Challenge Description Consequence for Research
Detection Limits Low-abundance proteins are often below the detection threshold of standard proteomic methods. acs.orgmdpi.com Failure to identify and quantify potentially important proteins.
Signal Masking High-abundance proteins can obscure the signals of low-abundance proteins in complex samples. nih.govnih.gov Incomplete proteome coverage and biased analysis.
Expression and Purification Difficulties Unstable proteins may be difficult to produce and isolate in a folded, active state. nih.govresearchgate.net Inability to perform downstream functional and structural assays.
Low Peptide Identification Rate Small proteins may not generate enough detectable peptides for confident identification by mass spectrometry. oup.com Underrepresentation of small proteins in proteomic datasets.
Solubility Issues Hydrophobic proteins can be challenging to handle and analyze using standard biochemical techniques. oup.com Difficulty in studying membrane-associated or other non-soluble proteins.

Distinguishing Functional Hypothetical Proteins from Non-Functional ORFs

A fundamental challenge in genomics is to differentiate between open reading frames (ORFs) that encode bona fide functional proteins and those that are non-functional or represent "genomic noise." create.ab.caresearchgate.net Not all predicted ORFs, especially short ones, are translated into stable, functional proteins.

A significant portion of hypothetical proteins fall into the category of "orphan" or "taxonomically-restricted" genes (ORFans). create.ab.caspringernature.com These genes lack detectable homologues in other species and appear to be unique to a particular organism or a closely related group. springernature.comnih.gov While some ORFans may represent rapidly evolving genes or genes with novel functions, others could be non-coding sequences that are mistakenly identified as protein-coding. researchgate.netncse.ngo The origin and function of these genes remain a significant puzzle in evolutionary biology. springernature.com

Several factors contribute to the difficulty in distinguishing functional from non-functional ORFs. Some ORFs may be transcribed but not translated, or the resulting protein may be rapidly degraded. frontiersin.org Furthermore, the criteria used to define a protein-coding gene, such as a minimum length, can be arbitrary and may exclude small but functional proteins. ncse.ngo

Computational and experimental strategies are employed to address this challenge. Ribosome profiling (Ribo-seq), for instance, can provide evidence of translation by sequencing ribosome-protected mRNA fragments. oup.com Comparative genomics can also offer clues; if an ORF is conserved across multiple related species, it is more likely to be functional. However, the lack of conservation does not definitively rule out function, especially for species-specific adaptations.

Ultimately, a combination of evidence from transcriptomics, proteomics, ribosome profiling, and evolutionary conservation is often needed to confidently annotate an ORF as a functional, protein-coding gene.

Bioinformatic Infrastructure and Data Integration Challenges

The vast and ever-growing amount of data generated by high-throughput sequencing and other omics technologies presents significant challenges for bioinformatic infrastructure and data integration. frontiersin.orgnih.gov To effectively study hypothetical proteins, researchers need to integrate information from various sources, including genomic, transcriptomic, proteomic, and metabolomic data. nih.govfrontlinegenomics.com

One major hurdle is the heterogeneity of data formats and the lack of standardized annotation protocols across different databases and platforms. nih.gov This can make it difficult to compare and combine datasets from different studies. Integrated pipelines like AnnotaPipeline aim to address this by providing a standardized workflow for annotating and validating predicted genes using multi-omics data. github.comresearchgate.net

The sheer volume of data also requires significant computational resources for storage, processing, and analysis. simonsfoundation.orgfrontiersin.org The development of efficient algorithms and the use of high-performance computing are essential for handling these large datasets.

Furthermore, the effective integration of multi-omics data requires sophisticated statistical and machine learning methods. frontlinegenomics.comresearchgate.net These approaches can help to identify meaningful patterns and relationships between different molecular layers, providing a more holistic view of a protein's function. nih.gov However, the development and application of these methods are still an active area of research, and there is a need for more robust tools that can handle the complexity and noise inherent in biological data. frontlinegenomics.com

Future Directions and Broader Impact of Hypothetical Protein Research

High-Throughput Characterization Pipelines

The sheer volume of hypothetical proteins identified through genome sequencing projects necessitates a move away from traditional, single-protein studies towards more industrialized, high-throughput (HTP) characterization pipelines. nih.gov These pipelines are designed to systematically process large numbers of target proteins, moving them from gene sequence to structural and functional annotation in an efficient and automated manner. researchgate.net

The overarching goal of these pipelines is to determine the three-dimensional structures of a vast array of proteins, which can then be used for homology modeling to predict the structures of other related proteins. nih.gov This structural genomics approach aims to provide a comprehensive library of protein folds found in nature, which is invaluable for understanding distant evolutionary relationships and gaining novel functional insights. nih.gov

A typical HTP pipeline involves several key stages:

Gene Cloning and Expression: Open reading frames (ORFs) identified from genomic data are cloned into expression vectors. researchgate.net This allows for the large-scale production of the target proteins in suitable host systems.

Protein Purification and Crystallization: The expressed proteins are purified using automated chromatography techniques. als-journal.com The purified proteins are then subjected to high-throughput crystallization screening to obtain protein crystals suitable for X-ray crystallography.

Structure Determination: X-ray diffraction data from the protein crystals are used to solve the three-dimensional structure of the protein. nih.gov

Functional Annotation: The determined structure provides significant clues about the protein's function. Further experimental assays, such as enzymatic activity tests or binding studies, can be conducted in a high-throughput manner to confirm and elaborate on the predicted function. researchgate.net

While the concept of a universal HTP pipeline is appealing, experience has shown that a one-size-fits-all approach is not always effective. uga.edu Many proteins require individualized attention and troubleshooting to overcome challenges in expression, purification, or crystallization. uga.edu Therefore, modern pipelines often incorporate "salvaging and rescue" procedures to address problematic targets. uga.edu

The success rate of these pipelines, from initial target selection to final structure determination, has been steadily improving. nih.gov However, a significant bottleneck remains, with a notable drop-off at each stage of the process. nih.gov Computational analysis of intrinsic disorder in proteins has been identified as a valuable tool to pre-assess the likelihood of a protein to successfully move through the pipeline, as highly disordered proteins are often more challenging to crystallize. nih.gov

Table 1: Stages and Techniques in a High-Throughput Protein Characterization Pipeline

StageKey ActivitiesEnabling Technologies
Target Selection & Cloning Identification of hypothetical protein ORFs, cloning into expression vectors.Genome sequencing, bioinformatics, molecular cloning.
Protein Expression & Purification Large-scale protein production in host systems, automated protein purification.Fermentation, liquid handling robotics, chromatography systems. als-journal.com
Structural Analysis High-throughput crystallization screening, X-ray diffraction data collection.Nanoliter robotics, synchrotron beamlines.
Functional Analysis Enzymatic assays, binding studies, subcellular localization.Microplate readers, mass spectrometry, fluorescence microscopy. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding

A single-omics approach, whether it be genomics, transcriptomics, proteomics, or metabolomics, provides only a partial snapshot of a biological system. azolifesciences.com To gain a truly comprehensive understanding of a this compound's role, it is crucial to integrate data from multiple omics layers. nih.gov This multi-omics approach allows researchers to trace the flow of biological information from the gene to its functional output, providing a more holistic view of the protein's context within cellular networks. azolifesciences.comnih.gov

The integration of multi-omics data can help to:

Corroborate Gene Predictions: Transcriptomic (RNA-seq) and proteomic (mass spectrometry) data can provide experimental evidence for the existence of a predicted gene and its corresponding protein product, thereby validating in silico predictions. researchgate.net

Unravel Complex Biological Processes: By combining data on gene expression, protein abundance, and metabolite levels, researchers can identify correlations and causal relationships that reveal the protein's involvement in specific pathways or cellular processes. azolifesciences.com

Identify Biomarkers and Therapeutic Targets: Integrated analysis of clinical and multi-omics data can help to identify proteins that are associated with disease states, making them potential biomarkers for diagnosis or targets for therapeutic intervention. nih.gov

However, the integration of multi-omics data is not without its challenges. The heterogeneity of the data formats and the sheer volume of data require sophisticated bioinformatics tools and computational methods for processing, normalization, and analysis. azolifesciences.com Network analysis and machine learning algorithms are increasingly being used to identify meaningful patterns and relationships within these complex datasets. azolifesciences.com

Several platforms and computational workflows have been developed to facilitate the integration of multi-omics data for protein annotation. AnnotaPipeline, for example, is a Unix-based pipeline that integrates transcriptomic and proteomic information to improve the annotation of eukaryotic proteins, resulting in a significant reduction in the proportion of hypothetical proteins in re-annotated genomes. researchgate.net

Table 2: Examples of Multi-Omics Data Integration in this compound Research

Omics Data TypesIntegrated Analysis GoalPotential Outcome
Genomics, Transcriptomics, ProteomicsValidate gene models and protein expression. researchgate.netIncreased confidence in the existence and expression of a this compound.
Transcriptomics, Proteomics, MetabolomicsElucidate the function of a this compound in a metabolic pathway. azolifesciences.comIdentification of the protein's role in cellular metabolism.
Genomics, Proteomics, Clinical DataIdentify hypothetical proteins associated with a specific disease. nih.govDiscovery of novel disease biomarkers or drug targets.

Development of Advanced Predictive Models (e.g., AI/Deep Learning)

The advent of artificial intelligence (AI) and deep learning has revolutionized the field of protein science, offering powerful new tools for predicting the structure and function of hypothetical proteins. nih.gov These advanced predictive models can often achieve accuracies that are comparable to experimental methods, but at a fraction of the time and cost. nih.gov

One of the most significant breakthroughs in this area is AlphaFold2, a deep learning-based model that can predict the three-dimensional structure of a protein from its amino acid sequence with remarkable accuracy. nih.gov Such models are particularly valuable for hypothetical proteins, as a predicted structure can provide the first tangible clues about its potential function. genominfo.org

Beyond structure prediction, machine learning models are being developed for a wide range of applications in protein engineering and functional annotation, including:

Predicting Functional Sites: Identifying active sites, binding sites, and other functionally important regions within a protein sequence.

Classifying Protein Function: Assigning proteins to functional classes based on their sequence or structural features. biorxiv.org

Predicting Protein-Protein Interactions: Identifying potential interaction partners for a this compound, which can shed light on its role in cellular networks. researchgate.net

Analyzing Mutational Effects: Predicting how mutations might affect a protein's stability, activity, or interactions. oup.com

These predictive models are often trained on vast datasets of known proteins and their properties. acs.org The development of "explainable AI" (XAI) is a growing area of focus, aiming to make the decision-making processes of these complex models more transparent and interpretable to researchers. biorxiv.org This is crucial for building trust in the predictions and for gaining deeper biological insights from the models. biorxiv.org

Table 3: Applications of AI/Deep Learning in this compound Research

AI/Deep Learning ApplicationDescriptionExample Model/Approach
Protein Structure Prediction Predicts the 3D structure of a protein from its amino acid sequence. nih.govAlphaFold2, RoseTTAFold nih.gov
Function Prediction Assigns biological or molecular functions to a protein. oup.comPANDA2, DeepGOPlus
Mutation Effect Prediction Predicts the impact of amino acid substitutions on protein stability and function. oup.comDDMut oup.com
Protein Engineering Guides the design of proteins with desired properties. acs.orgMachine learning-guided directed evolution acs.org

Contribution to Fundamental Biological Knowledge and Discovery of Novel Pathways

The characterization of hypothetical proteins is not just about filling in the gaps in our knowledge of the proteome; it is a powerful engine for biological discovery. Each newly characterized protein has the potential to reveal unprecedented molecular mechanisms and to open up new avenues of research. researchgate.net

The functional annotation of hypothetical proteins has already led to significant advances in our understanding of:

Novel Metabolic Pathways: The identification of enzymes with previously unknown functions can lead to the discovery of new metabolic pathways or variations of existing ones. researchgate.net

Disease Mechanisms: Many hypothetical proteins have been implicated in the pathogenicity of microorganisms, acting as virulence factors or contributing to antibiotic resistance. als-journal.com Their characterization can provide new targets for the development of antimicrobial drugs. als-journal.comals-journal.com

Cellular Processes: Hypothetical proteins have been shown to play roles in a wide range of fundamental cellular processes, including host adaptation, wound healing, and chemotaxis. als-journal.com

Tumor Suppression: In one study, a this compound from the bacterium Litorilituus sediminis was found to contain a von Hippel-Lindau (VHL) domain, which is known to have tumor suppressor activity, suggesting a potential role for this protein in cancer biology. genominfo.org

The study of hypothetical proteins often challenges our existing paradigms and forces us to think in new ways about how biological systems are organized and regulated. The lack of sequence similarity to known proteins that is characteristic of many hypothetical proteins suggests that they may have unique roles and functions that are not represented in our current databases. researchgate.net As we continue to explore this "dark matter" of the proteome, we can expect to uncover a wealth of new biological knowledge that will reshape our understanding of life at the molecular level.

Q & A

Basic Research Questions

Q. How do researchers initially identify hypothetical proteins (HPs) in genomic or proteomic datasets?

  • Methodology :

Sequence similarity tools : Use BLAST or PSI-BLAST to compare unknown sequences against curated databases (e.g., UniProt, RefSeq). PSI-BLAST iteratively builds position-specific scoring matrices (PSSMs) to detect distant homologs .

Domain analysis : Tools like Pfam (using HMMER3) identify conserved protein domains, even in low-identity sequences .

Thresholds : Set e-value cutoffs (e.g., <1e-5) and percent identity thresholds (>30%) to filter out false positives .

  • Example Workflow :

  • Input: Unannotated protein sequence.
  • Step 1: Run BLASTP against NCBI’s non-redundant database.
  • Step 2: If no hits, apply PSI-BLAST for 3–5 iterations .
  • Step 3: Use Pfam to detect functional domains .

Q. What in silico tools are prioritized for functional annotation of HPs?

  • Tools and Criteria :

  • Structural prediction : AlphaFold2 or SWISS-MODEL for 3D modeling to infer binding sites or catalytic residues .
  • Functional databases : STRING for protein-protein interaction networks; Gene Ontology (GO) terms for biological process annotation .
  • Subcellular localization : SignalP (secreted proteins), TMHMM (transmembrane domains) .
    • Validation : Cross-reference predictions with experimental data (e.g., mass spectrometry) to prioritize targets .

Advanced Research Questions

Q. How can conflicting annotations for HPs from different databases be resolved?

  • Methodology :

Triangulation : Compare results from ≥3 tools (e.g., Pfam, InterPro, PROSITE) to identify consensus domains .

Orthogonal validation : Use experimental techniques like:

  • Yeast two-hybrid to test predicted interactions .
  • CRISPR-Cas9 knockout to observe phenotypic changes in model organisms .

Literature mining : Prioritize annotations supported by peer-reviewed studies over automated predictions .

  • Case Study :

  • A HP with conflicting GO terms (“kinase” vs. “scaffold protein”) was resolved via structural modeling (revealing a kinase-like fold) and enzymatic assays (confirming ATPase activity) .

Q. What experimental frameworks validate hypotheses about HP functions derived from bioinformatics?

  • Mixed-Methods Design :

Quantitative : Measure expression levels (RNA-seq, qPCR) across conditions (e.g., stress, disease) to infer biological relevance .

Qualitative : Use CRISPRi knockdown followed by transcriptomic analysis to identify dysregulated pathways .

Structural biology : X-ray crystallography or cryo-EM to confirm predicted active sites .

  • Hypothesis Testing :

  • Null hypothesis: HP X has no role in pathogen virulence.
  • Experimental test: Compare infection rates in wild-type vs. HP X knockout pathogens .

Data Integration and Hypothesis Generation

Q. How can multi-omics data improve HP annotation in understudied organisms?

  • Integration Strategy :

  • Transcriptomics + Proteomics : Correlate HP expression with co-expressed genes/proteins to infer functional modules .
  • Metabolomics : Link HP presence to metabolite changes (e.g., a HP in a biosynthetic gene cluster may produce a novel metabolite) .
    • Tools :
  • KEGG Mapper for pathway enrichment; Cytoscape for network visualization .

Q. What statistical approaches address high false-discovery rates in HP annotation?

  • Methods :

  • Bonferroni correction : Adjust p-values for multiple comparisons in high-throughput screens .
  • Machine learning : Train classifiers on curated datasets to distinguish true positives (e.g., random forests using sequence length, pI, domain count) .

Tables of Key Tools and Databases

Tool/Database Application Strengths Evidence
PSI-BLASTDistant homology detectionIterative PSSM refinement
Pfam (HMMER3)Domain annotationHigh-speed, sensitive domain detection
AlphaFold23D structure predictionHigh-accuracy models
STRINGProtein interaction networksIntegrates experimental and predicted data

Key Challenges and Solutions

  • Challenge : Automated annotation errors due to database redundancy .
    • Solution : Manual curation using phylogenetically constrained HPs (e.g., taxa-specific HPs) .
  • Challenge : Low experimental validation rates due to resource constraints.
    • Solution : Prioritize HPs with (1) conserved domains, (2) differential expression, and (3) structural homology to characterized proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.